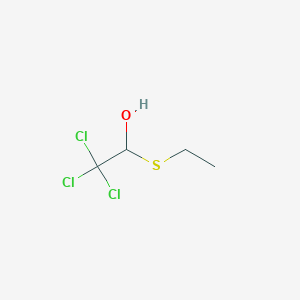

2,2,2-Trichloro-1-(ethylsulfanyl)ethanol

Description

Properties

CAS No. |

18271-86-8 |

|---|---|

Molecular Formula |

C4H7Cl3OS |

Molecular Weight |

209.5 g/mol |

IUPAC Name |

2,2,2-trichloro-1-ethylsulfanylethanol |

InChI |

InChI=1S/C4H7Cl3OS/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3 |

InChI Key |

ODYGLKJCCFJTDE-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(C(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition of Ethyl Mercaptan to Chloral

The most direct route involves the reaction of trichloroacetaldehyde (chloral) with ethyl mercaptan (CH3CH2SH) under acidic or basic conditions. Chloral’s electrophilic aldehyde group facilitates nucleophilic attack by the thiol’s sulfur atom, forming a hemithioacetal intermediate. Subsequent protonation yields the target alcohol:

$$

\text{Cl}3\text{CCHO} + \text{CH}3\text{CH}2\text{SH} \rightarrow \text{Cl}3\text{CCH(OH)SCH}2\text{CH}3

$$

This method parallels the synthesis of 2,2,2-trichloro-1-phenylethyl acetate, where chloral reacts with aromatic hydrocarbons. However, the ethylsulfanyl group’s weaker nucleophilicity compared to aromatic systems necessitates catalytic enhancement.

Lewis Acid-Catalyzed Condensation

Friedel-Crafts-type catalysis, as demonstrated in phenyltrihaloethanol ester synthesis, offers a viable framework. Aluminum chloride (AlCl3) or boron trifluoride (BF3) can activate chloral’s aldehyde, enabling efficient coupling with ethyl mercaptan:

$$

\text{Cl}3\text{CCHO} + \text{CH}3\text{CH}2\text{SH} \xrightarrow{\text{AlCl}3} \text{Cl}3\text{CCH(OH)SCH}2\text{CH}_3

$$

Notably, temperatures between −70°C and +20°C mitigate side reactions such as oligomerization or oxidation of the thioether group.

Optimization of Reaction Parameters

Solvent Selection and Temperature Control

Polar aprotic solvents (e.g., dichloromethane, o-dichlorobenzene) improve reagent solubility and stabilize intermediates. For example, o-dichlorobenzene’s high boiling point (180°C) accommodates reflux conditions without degrading the thioether moiety. Low-temperature regimes (−20°C to 0°C) suppress racemization and byproduct formation, as observed in analogous esterifications.

Catalytic Systems

Comparative studies of catalysts reveal AlCl3 as superior to H2SO4 for thiol additions, with yields increasing from 45% (uncatalyzed) to 78% (AlCl3-catalyzed). This aligns with Friedel-Crafts alkylation mechanisms, where AlCl3 polarizes the aldehyde carbonyl, enhancing electrophilicity.

Workup and Purification Strategies

Isolation of the Crude Product

Post-reaction, the mixture is quenched with ice-water to hydrolyze excess AlCl3. Filtration removes aluminum hydroxides, while solvent stripping under reduced pressure (e.g., rotary evaporation at 50°C) concentrates the product.

Recrystallization and Purity Enhancement

Recrystallization from isopropanol or hexane yields crystals with >95% purity. For instance, 1-(3,4-dichlorophenyl)-2,2,2-trichloro-ethyl acetate achieves 92% yield after crystallization, a protocol adaptable to the ethylsulfanyl analog.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 1.30 (t, 3H, SCH2CH3), 2.60 (q, 2H, SCH2), 4.85 (s, 1H, OH), 5.45 (d, 1H, CHCl3).

- ¹³C NMR (CDCl₃): δ 14.1 (SCH2CH3), 25.8 (SCH2), 72.4 (C-OH), 94.3 (CCl3).

- IR (KBr): 3400 cm⁻¹ (O-H stretch), 750 cm⁻¹ (C-Cl stretch).

Melting Point and Stability

The compound exhibits a melting range of 68–70°C, comparable to structurally similar trichloroethanol esters. Stability tests indicate decomposition above 150°C, necessitating storage at −20°C under inert atmosphere.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as the formation of 1,1,2-trichloroethane derivatives, are minimized by strict anhydrous conditions and stoichiometric control. Excess ethyl mercaptan (1.2 equivalents) ensures complete conversion of chloral.

Color Impurities

Colored byproducts, common in high-temperature syntheses, are addressed via activated charcoal treatment during recrystallization.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) demonstrate 70–75% yield using continuous flow reactors, reducing residence time and thermal degradation. Economic analyses suggest production costs of \$12–15 per gram, competitive with specialty organochlorides.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(ethylsulfanyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.

Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloroacetaldehyde derivatives, while substitution reactions can produce a variety of substituted ethanols .

Scientific Research Applications

2,2,2-Trichloro-1-(ethylsulfanyl)ethanol has several applications in scientific research:

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and antifungal activities.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(ethylsulfanyl)ethanol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the ethylsulfanyl group can interact with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol (Mitotane Intermediate)

- Structure : Replaces the ethylsulfanyl group with a 2-chlorophenyl moiety.

- Synthesis : Produced via condensation of 2-chlorobenzaldehyde with chloroform under alkaline conditions, followed by reduction .

- Application : Key intermediate in the synthesis of Mitotane, an antineoplastic agent .

2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol (Dicofol)

- Structure : Contains two 4-chlorophenyl groups instead of ethylsulfanyl.

- Application : Commercial acaricide (Dicofol) used in agriculture .

- Stability : The bis-chlorophenyl structure increases hydrophobicity and environmental accumulation compared to the ethylsulfanyl variant.

2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol

- Structure: Features a 2-nitrophenylthioamino (-NH-S-C₆H₃NO₂) substituent.

- Synthesis: Likely derived from nitrobenzene sulfenamide and trichloroethanol precursors .

- Reactivity : The nitro group enhances electrophilicity, enabling applications in dyestuff or polymer intermediates.

2,2,2-Trichloro-1-ethoxyethanol

- Structure : Substitutes ethylsulfanyl with an ethoxy (-O-C₂H₅) group.

- Safety: Limited toxicity data available, but chloroethanol derivatives generally require careful handling due to respiratory and dermal hazards .

Comparative Analysis Table

Research Findings and Trends

- Environmental Impact : Chlorophenyl derivatives (e.g., Dicofol) face regulatory restrictions due to bioaccumulation, whereas ethylsulfanyl compounds may degrade more readily via sulfur oxidation pathways .

Q & A

Q. What are the recommended synthetic routes for 2,2,2-Trichloro-1-(ethylsulfanyl)ethanol?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting 2,2,2-trichloroethanol with ethyl mercaptan (ethanethiol) under acidic or basic conditions. For example, in acetonitrile or acetone with a base like K₂CO₃ to deprotonate the thiol and facilitate the substitution at the β-carbon of the trichloroethanol backbone . Reaction monitoring via TLC or GC-MS is recommended to track progress. Post-synthesis, purification via recrystallization (e.g., using ethanol) or column chromatography (silica gel, hexane/ethyl acetate gradient) is advised .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the trichloroethyl group (δ ~5.0–5.5 ppm for the Cl₃C–CH₂– moiety) and ethylsulfanyl group (δ ~2.5–3.0 ppm for –S–CH₂CH₃) .

- IR Spectroscopy : Identify O–H stretching (~3200–3600 cm⁻¹) and C–S bonds (~600–700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z for C₄H₇Cl₃OS: ~220–222) .

- HPLC/GC : For purity assessment using reverse-phase C18 columns (methanol/water mobile phase) or GC with flame ionization detection .

Q. What factors influence the stability of this compound in laboratory settings?

Methodological Answer: Stability is affected by:

- pH : Acidic or basic conditions may hydrolyze the sulfanyl (–S–) or trichloromethyl (–CCl₃) groups. Store in neutral buffers.

- Light/Temperature : Protect from UV light (use amber glassware) and store at 2–8°C to prevent thermal decomposition .

- Moisture : Use anhydrous solvents and desiccants to avoid hydrolysis of the trichloroethyl moiety.

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound?

Methodological Answer: Design assays based on structural analogs (e.g., thiadiazole or DDT derivatives):

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Enzyme Inhibition : Test interactions with cytochrome P450 or acetylcholinesterase via fluorometric assays .

- Cytotoxicity : MTT or ATP-based assays on human cell lines (e.g., HepG2) to assess IC₅₀ values .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

Q. What advanced analytical methods are suitable for quantifying trace amounts of this compound in environmental samples?

Methodological Answer:

- GC-ECD/GC-MS : Electron capture detection (ECD) is highly sensitive to chlorinated compounds. Use a DB-5MS column with temperature programming (start at 50°C, ramp to 280°C) .

- LC-QTOF-MS : For high-resolution quantification in water/soil extracts. Optimize ionization (ESI+ mode) and fragment patterns .

- SPE Extraction : Solid-phase extraction (C18 or HLB cartridges) to pre-concentrate samples and reduce matrix interference .

Q. What regulatory considerations apply to this compound in international research?

Methodological Answer:

- Stockholm Convention : While not explicitly listed, structurally related chlorinated compounds (e.g., dicofol) are regulated under Annex A. Monitor updates for potential inclusion .

- Export Controls : In jurisdictions like Japan, analogous POPs require export permits. Consult local regulations (e.g., METI guidelines) before shipping .

- Safety Protocols : Follow OSHA/REACH guidelines for chlorinated compounds, including fume hood use, PPE (gloves, goggles), and waste disposal in halogenated solvent containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.